7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
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Overview
Description
7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with diketones or β-diketones.
Methylation: The imidazo[1,2-a]pyridine core is then methylated at the 7 and 8 positions using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or halides to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Amines, halides, strong bases or acids.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers, esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Imidazo[1,2-a]pyridines, including 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit bacterial and viral replication and to induce apoptosis in cancer cells.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as tuberculosis, cancer, and viral infections. Its derivatives are being developed as new drugs with improved efficacy and safety profiles.
Industry: In material science, this compound is used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by activating caspase pathways or inhibiting cell proliferation signals.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
2,7-Dimethylimidazo[1,2-a]pyridine
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness: 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which influences its chemical reactivity and biological activity. Its methyl groups at positions 7 and 8 enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
Properties
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-5-8(10(13)14)11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFYZVQIGDFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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